molecular formula C15H24ClNOSe B14356482 1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride CAS No. 92953-04-3

1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride

Cat. No.: B14356482
CAS No.: 92953-04-3
M. Wt: 348.8 g/mol
InChI Key: YKOBUQKPSVUVFQ-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a cyclohexylamino group, a phenylselanyl group, and a propanol backbone. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride typically involves the reaction of cyclohexylamine with a suitable phenylselanyl precursor under controlled conditions. One common method involves the use of a Cu-catalyzed Ugi reaction, where aromatic aldehydes, anilines, acids, and isocyanides are condensed to form bis-amides in methanol at room temperature . This method employs simple reaction conditions, including CuI, L-proline as a ligand, and cesium carbonate in DMSO for 8 hours .

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method includes the alkylation of ammonia using cyclohexanol . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenylselanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions include various substituted amino alcohols, phenylselanyl derivatives, and other organic compounds with modified functional groups.

Scientific Research Applications

1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino alcohols and phenylselanyl derivatives, such as:

Uniqueness

1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride is unique due to its combination of cyclohexylamino and phenylselanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

92953-04-3

Molecular Formula

C15H24ClNOSe

Molecular Weight

348.8 g/mol

IUPAC Name

1-(cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride

InChI

InChI=1S/C15H23NOSe.ClH/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;/h2,5-6,9-10,13-14,16-17H,1,3-4,7-8,11-12H2;1H

InChI Key

YKOBUQKPSVUVFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(C[Se]C2=CC=CC=C2)O.Cl

Origin of Product

United States

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